2-(naphthalen-2-yloxy)-N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(naphthalen-2-yloxy)-N’-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring, a tribromophenyl group, and an acetohydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-2-yloxy)-N’-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide typically involves a multi-step process:
Formation of 2-(naphthalen-2-yloxy)acetohydrazide: This intermediate can be synthesized by reacting 2-naphthol with chloroacetic acid to form 2-(naphthalen-2-yloxy)acetic acid, which is then converted to its hydrazide form using hydrazine hydrate.
Condensation Reaction: The hydrazide is then reacted with 2,4,6-tribromo-3-hydroxybenzaldehyde under reflux conditions in ethanol to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-2-yloxy)-N’-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tribromo group can participate in nucleophilic substitution reactions, where bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-(naphthalen-2-yloxy)-N’-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Potential use as a probe for studying enzyme interactions and biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(naphthalen-2-yloxy)-N’-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biological pathways. For example, its hydrazide moiety can form covalent bonds with active site residues in enzymes, inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
2-(naphthalen-2-yloxy)acetohydrazide: Lacks the tribromo-3-hydroxyphenyl group, making it less reactive in certain substitution reactions.
2-(naphthalen-2-yloxy)ethylamine: Contains an amine group instead of a hydrazide, leading to different reactivity and applications.
Uniqueness
2-(naphthalen-2-yloxy)-N’-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide is unique due to its combination of a naphthalene ring, a tribromophenyl group, and an acetohydrazide moiety
Properties
Molecular Formula |
C19H13Br3N2O3 |
---|---|
Molecular Weight |
557.0 g/mol |
IUPAC Name |
2-naphthalen-2-yloxy-N-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H13Br3N2O3/c20-15-8-16(21)19(26)18(22)14(15)9-23-24-17(25)10-27-13-6-5-11-3-1-2-4-12(11)7-13/h1-9,26H,10H2,(H,24,25)/b23-9+ |
InChI Key |
IVIMKIYQEBZWIM-NUGSKGIGSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)N/N=C/C3=C(C(=C(C=C3Br)Br)O)Br |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NN=CC3=C(C(=C(C=C3Br)Br)O)Br |
Origin of Product |
United States |
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